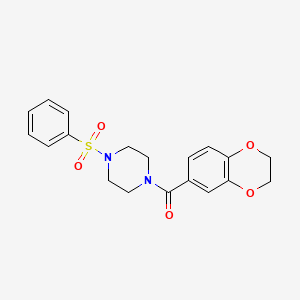
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine, also known as BRL-15572, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating dopamine neurotransmission in the brain.
Applications De Recherche Scientifique
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine has been shown to have anti-addictive properties, particularly in relation to cocaine addiction. It has also been investigated for its potential as a treatment for schizophrenia and other psychiatric disorders.
Mécanisme D'action
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. This pathway plays a key role in the regulation of reward and motivation, and is involved in the development of addiction and other psychiatric disorders. By blocking the D3 receptor, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine may help to reduce the reinforcing effects of drugs of abuse, as well as the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive function and decision-making. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine has several advantages as a research tool. It is highly selective for the D3 receptor, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine has been shown to be well-tolerated in animal studies, with few adverse effects reported. However, there are also some limitations to its use. For example, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine is relatively expensive compared to other research tools, which may limit its availability to some researchers.
Orientations Futures
There are several potential directions for future research on 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine. One area of interest is its potential as a treatment for addiction and other psychiatric disorders. Further studies are needed to determine the optimal dosing and administration schedule for 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine, as well as its long-term safety and efficacy. Additionally, there is a need for more research on the biochemical and physiological effects of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine, particularly in relation to its effects on the HPA axis and other stress-related pathways. Finally, there is a need for more research on the potential interactions between 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(phenylsulfonyl)piperazine and other drugs or therapies, particularly those used in the treatment of addiction and psychiatric disorders.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(15-6-7-17-18(14-15)26-13-12-25-17)20-8-10-21(11-9-20)27(23,24)16-4-2-1-3-5-16/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKKTDXIMXGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl[4-(phenylsulfonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




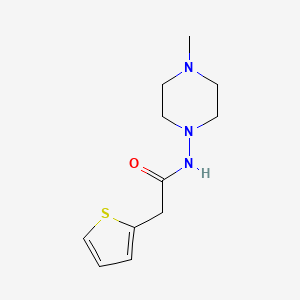
![2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4180956.png)
![2-methyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-3-furamide](/img/structure/B4180961.png)
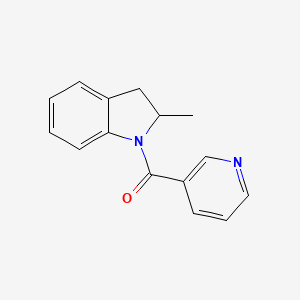
![ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180971.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4180977.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydro-2-furancarboxamide](/img/structure/B4180987.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}cyclopentanecarboxamide](/img/structure/B4180994.png)
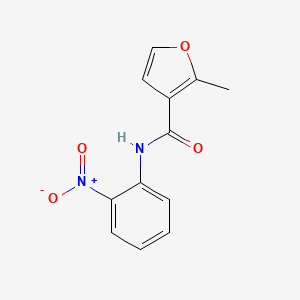
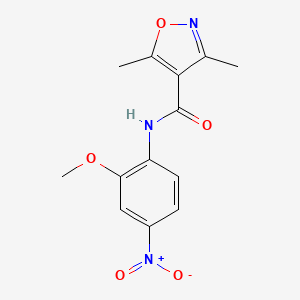
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4181037.png)

